molecular formula C21H21N5O5 B2968292 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methylphenyl)acetamide CAS No. 1052609-31-0

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2968292
CAS No.: 1052609-31-0
M. Wt: 423.429
InChI Key: JOYZTHOBGDIBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a fused pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and an N-(3-methylphenyl)acetamide side chain. Its structural complexity arises from the polycyclic system, which combines pyrrole, triazole, and diketone functionalities.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c1-12-5-4-6-13(9-12)22-17(27)11-25-19-18(23-24-25)20(28)26(21(19)29)14-7-8-15(30-2)16(10-14)31-3/h4-10,18-19H,11H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYZTHOBGDIBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the 3,4-dimethoxyphenyl and 3-methylphenylacetamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative

Scientific Research Applications

The compound 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methylphenyl)acetamide is a complex organic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its biological activity and potential therapeutic applications. It can serve as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.

Compound Identifiers

  • Compound Name: 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-dimethylphenyl)acetamide
  • ChemDiv Compound ID: C338-0646
  • Molecular Formula: C22H23N5O5
  • IUPAC name: 2-[5-(34-dimethoxyphenyl)-46-dioxo-1H3aH4H5H6H6aH-pyrrolo[34-d]123triazol-1-yl]-N-(25-dimethylphenyl)acetamide
  • SMILES: Cc1cc(NC(CN(C2C(N3c(cc4)cc(OC)c4OC)=O)N=NC2C3=O)=O)c(C)cc1
  • CAS Number: 1052609-31-0

Synthesis

The synthesis of this compound typically involves multiple steps, starting from commercially available starting materials. Key steps include forming the pyrrolo[3,4-d][1,2,3]triazole core, followed by adding the 3,4-dimethoxyphenyl and 3-methylphenylacetamide groups. The reaction conditions often involve using strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity. In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to minimize costs and maximize efficiency, potentially including continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Related Compounds

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methylphenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / CAS Core Structure Substituents Molecular Formula Molecular Weight Key Properties
Target Compound Pyrrolo[3,4-d][1,2,3]triazole 3,4-dimethoxyphenyl, 3-methylphenyl C₂₀H₂₀N₅O₅ ~434.4* High polarity (methoxy groups), moderate steric hindrance
2-[5-(4-Chlorophenyl)-...acetamide (1052561-78-0) Pyrrolo[3,4-d][1,2,3]triazole 4-chlorophenyl, 2,5-difluorophenyl C₁₈H₁₂ClF₂N₅O₃ 419.8 Electron-withdrawing substituents (Cl, F), lower solubility
3-[5-(4-Methoxyphenyl)-...thiadiazin-6(7H)-one Pyrrolo[1,2-c][1,3]thiazolo[...] 4-methoxyphenyl, triazolothiadiazine C₂₉H₂₀N₆O₂S₂ ~572.6 Extended π-system, potential for intercalation
5-Fluoro-3-(3-fluorophenyl)-...chromen-4-one Pyrazolo[3,4-d]pyrimidine-chromene Fluoroaryl, dimethylamino C₃₄H₂₈F₂N₆O₃ 634.6 Lipophilic (fluorine), high molecular weight

*Calculated based on molecular formula.

Key Observations:

Core Heterocycles: The target compound’s pyrrolo-triazole core distinguishes it from pyrazolo-pyrimidine (e.g., ) or thiazolo-pyrrolo systems (e.g., ).

Substituent Effects :

  • Electron-Donating vs. Withdrawing : The 3,4-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing Cl/F substituents in CAS 1052561-78-0 . Methoxy groups may improve aqueous solubility and hydrogen-bonding capacity.
  • Steric Influence : The 3-methylphenyl acetamide side chain introduces moderate steric hindrance compared to smaller substituents (e.g., fluorine in ), which could affect membrane permeability.

Pharmacological Implications :

  • Compounds with electron-withdrawing groups (e.g., Cl, F) often exhibit enhanced metabolic stability but reduced solubility .
  • Chromene- or thiadiazine-containing analogs (e.g., ) demonstrate extended conjugation, which may improve intercalation into biological targets like DNA or enzymes.

Biological Activity

The compound 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methylphenyl)acetamide (CAS#: 1052611-45-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and therapeutic potentials of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N5O5SC_{21}H_{21}N_{5}O_{5}S, with a molecular weight of 455.5 g/mol. The structure features a pyrrolo[3,4-d][1,2,3]triazole core which is known for its diverse biological properties. The presence of the dimethoxyphenyl and N-(3-methylphenyl) substituents adds to its unique chemical behavior and potential reactivity in biological systems.

Antitumor Activity

Research indicates that compounds with similar structures to the target compound exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that related derivatives can induce apoptosis in cancer cell lines such as HepG2 (human liver cancer cells), resulting in decreased mitochondrial membrane potential (MMP) and increased levels of pro-apoptotic proteins like p53 and Bax .
  • The IC50 values for some derivatives range from 1.38 µM to 3.21 µM , indicating potent cytotoxicity against cancer cells compared to standard chemotherapeutics .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

  • It shows potential as an inhibitor of various kinases involved in cancer progression. For example, certain derivatives demonstrated high inhibitory activity against JAK3 and cRAF kinases with IC50 values as low as 0.25 µM .
  • Additionally, compounds derived from similar scaffolds have been reported to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on HepG2 cells. The results indicated a marked increase in Annexin-V positive cells suggesting enhanced apoptosis compared to untreated controls .
  • Kinase Inhibition Study : Another investigation focused on the inhibitory effects on various protein kinases using ELISA techniques. The results revealed that certain derivatives exhibited moderate to high levels of inhibition (up to 96%) against specific kinases .

Tables of Biological Activity

Activity Type IC50 Values (µM) Reference
Cytotoxicity (HepG2)1.38 - 3.21
JAK3 Inhibition0.46
cRAF Inhibition0.34
AChE InhibitionComparable to donepezil

Q & A

What are the standard synthetic routes for this compound, and what key intermediates are involved?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step procedures:

Core Formation: Construct the pyrrolo[3,4-d][1,2,3]triazole-dione core via cyclocondensation of hydrazine derivatives with diketones or via [3+2] cycloaddition reactions .

Substituent Introduction: Functionalize the core with 3,4-dimethoxyphenyl and 3-methylphenylacetamide groups using nucleophilic substitution or coupling reactions (e.g., Suzuki for aryl groups) .

Purification: Employ column chromatography (silica gel, gradient elution) and recrystallization (using ethanol/water mixtures) to isolate intermediates and final product .
Key intermediates include the triazole-dione precursor and halogenated aryl intermediates for cross-coupling.

How can reaction conditions be optimized to minimize synthetic by-products during triazole core formation?

Level: Advanced
Methodological Answer:
By-product formation (e.g., regioisomers or oxidation products) can be mitigated by:

  • Temperature Control: Conduct cycloaddition at 0–5°C to suppress side reactions .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity .
  • Real-Time Monitoring: Use HPLC or TLC with UV detection to track reaction progress and adjust stoichiometry .
    Advanced optimization may involve Design of Experiments (DoE) to model interactions between temperature, solvent polarity, and catalyst loading .

What spectroscopic and computational methods are most reliable for confirming the compound’s structure?

Level: Basic
Methodological Answer:

  • NMR: ¹H/¹³C NMR to verify proton environments (e.g., methoxy peaks at δ 3.8–4.0 ppm, acetamide carbonyl at δ ~170 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .

How can conflicting spectral data (e.g., unexpected NOE correlations) be resolved during structural analysis?

Level: Advanced
Methodological Answer:

  • 2D NMR Techniques: Use HSQC, HMBC, and NOESY to differentiate between regioisomers or tautomeric forms .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .
  • Dynamic NMR: Analyze variable-temperature experiments to detect conformational exchange broadening in flexible regions .

What in vitro assays are suitable for preliminary evaluation of its biological activity?

Level: Basic
Methodological Answer:

  • Enzyme Inhibition: Screen against kinases or proteases (e.g., ELISA-based assays) given the triazole core’s affinity for ATP-binding pockets .
  • Cell Viability Assays: Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
  • Target Engagement: Fluorescence polarization or SPR to measure binding affinity to recombinant proteins .

What computational strategies are effective for predicting drug-likeness and target interactions?

Level: Advanced
Methodological Answer:

  • SwissADME: Predict logP, solubility, and bioavailability using fragment-based algorithms .
  • Molecular Docking: Use AutoDock Vina or Glide to model interactions with targets (e.g., COX-2 or EGFR kinases) .
  • MD Simulations: Run 100-ns simulations (GROMACS/AMBER) to assess binding stability and conformational dynamics .

How should stability issues (e.g., hydrolysis of the acetamide group) be addressed during storage?

Level: Basic
Methodological Answer:

  • Lyophilization: Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Solvent Selection: Use anhydrous DMSO for stock solutions; avoid aqueous buffers at pH > 8 .
  • Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH) with HPLC-UV to track decomposition .

What mechanistic studies can elucidate the compound’s reactivity in biological systems?

Level: Advanced
Methodological Answer:

  • Isotopic Labeling: Use ¹⁸O or deuterated analogs to trace metabolic pathways (e.g., CYP450-mediated oxidation) .
  • Click Chemistry Probes: Introduce alkyne tags for bioorthogonal labeling to identify cellular targets .
  • Kinetic Studies: Measure IC₅₀ shifts under varying redox conditions to assess ROS-dependent activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.